molecular formula C26H30O13 B2853544 Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside

Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside

Cat. No.: B2853544
M. Wt: 550.5 g/mol
InChI Key: KEABDZDFSMGRQX-DWMQJYMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

The mechanism of action of Liguiritigenin-7-O-D-apiosyl-4’-O-D-glucoside involves inducing glutathione (GSH) biosynthesis via the inhibition of cytokines. This action helps protect lung epithelial cells against cigarette smoke-mediated oxidative stress .

Future Directions

The future directions of Liguiritigenin-7-O-D-apiosyl-4’-O-D-glucoside research could involve further exploration of its antioxidant properties and potential protective effects against epithelial injury in conditions such as COPD .

Preparation Methods

Synthetic Routes and Reaction Conditions: Liguiritigenin-7-O-D-apiosyl-4’-O-D-glucoside is typically extracted from the roots of Glycyrrhizia inflate using ethanol. The extraction process involves several steps, including juicing, enzymatic hydrolysis, decolorization, filtration, concentration, and crystallization . The crude extract is then purified using column chromatography and high-performance liquid chromatography (HPLC) to obtain the pure compound .

Industrial Production Methods: Industrial production of Liguiritigenin-7-O-D-apiosyl-4’-O-D-glucoside follows similar extraction and purification processes but on a larger scale. The use of large-scale chromatography and HPLC systems ensures the efficient isolation of the compound from plant materials .

Chemical Reactions Analysis

Types of Reactions: Liguiritigenin-7-O-D-apiosyl-4’-O-D-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

Liguiritigenin-7-O-D-apiosyl-4’-O-D-glucoside is unique among flavanone glycosides due to its specific glycosylation pattern. Similar compounds include:

These compounds share some biological activities but differ in their specific chemical structures and glycosylation patterns, which can influence their bioavailability and therapeutic potential .

Properties

IUPAC Name

(2S)-7-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O13/c27-9-19-20(30)21(31)22(32)24(39-19)36-13-3-1-12(2-4-13)17-8-16(29)15-6-5-14(7-18(15)38-17)37-25-23(33)26(34,10-28)11-35-25/h1-7,17,19-25,27-28,30-34H,8-11H2/t17-,19+,20+,21-,22+,23-,24+,25-,26+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEABDZDFSMGRQX-DWMQJYMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(CO3)(CO)O)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C=CC(=C2)O[C@H]3[C@@H]([C@](CO3)(CO)O)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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